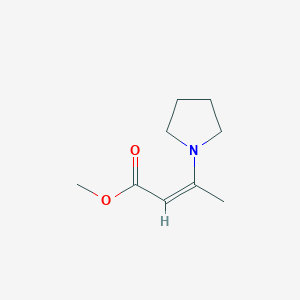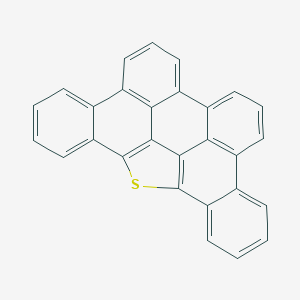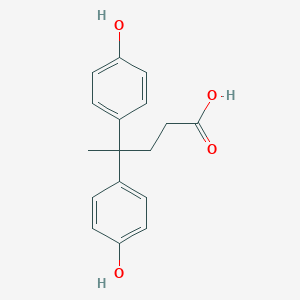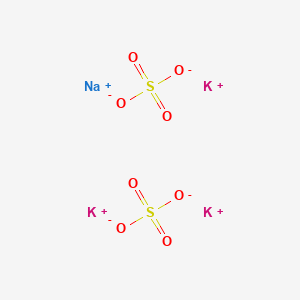
Tripotassium sodium disulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripotassium sodium disulphate (K3Na(SO3)2) is a white crystalline powder that is widely used in various scientific research applications. It is a sulfite-based compound that is commonly used as a reducing agent, antioxidant, and preservative in food, pharmaceuticals, and cosmetics industries.
Wirkmechanismus
The mechanism of action of tripotassium sodium disulphate is based on its ability to donate electrons and reduce other compounds. It acts as a reducing agent by donating electrons to other compounds and thereby reducing them. In addition, tripotassium sodium disulphate can scavenge free radicals and prevent oxidative damage to cells and tissues.
Biochemische Und Physiologische Effekte
Tripotassium sodium disulphate has several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells and tissues. It also has anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, tripotassium sodium disulphate has been shown to improve the antioxidant status of cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tripotassium sodium disulphate in lab experiments include its ability to act as a reducing agent, antioxidant, and preservative. It is also relatively inexpensive and readily available. However, there are some limitations to its use. For example, tripotassium sodium disulphate can react with other compounds and produce unwanted side products. It is also relatively unstable and can decompose over time.
Zukünftige Richtungen
There are several future directions for the use of tripotassium sodium disulphate in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its use as a food preservative that is safe and effective. Finally, there is a need for further research into the mechanism of action of tripotassium sodium disulphate and its potential applications in various fields of science.
Conclusion:
In conclusion, tripotassium sodium disulphate is a sulfite-based compound that has a wide range of scientific research applications. It is commonly used as a reducing agent, antioxidant, and preservative in various industries. Its mechanism of action is based on its ability to donate electrons and reduce other compounds. Tripotassium sodium disulphate has several biochemical and physiological effects and has potential applications in various fields of science. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of tripotassium sodium disulphate involves the reaction of sodium sulfite (Na2SO3) with potassium bisulfite (KHSO3) in the presence of a catalyst such as potassium hydroxide (KOH). The reaction takes place at a temperature of 60-70°C for several hours until the desired product is obtained. The chemical equation for the synthesis of tripotassium sodium disulphate is as follows:
Na2SO3 + 2KHSO3 + 2KOH → K3Na(SO3)2 + 2H2O
Wissenschaftliche Forschungsanwendungen
Tripotassium sodium disulphate has a wide range of scientific research applications. It is commonly used as a reducing agent in the synthesis of organic compounds such as aldehydes, ketones, and carboxylic acids. It is also used as an antioxidant in the food industry to prevent the oxidation of fats and oils. In addition, tripotassium sodium disulphate is used as a preservative in pharmaceuticals and cosmetics to prevent the growth of bacteria and fungi.
Eigenschaften
CAS-Nummer |
16349-83-0 |
|---|---|
Produktname |
Tripotassium sodium disulphate |
Molekularformel |
K3NaO8S2 |
Molekulargewicht |
332.41 g/mol |
IUPAC-Name |
tripotassium;sodium;disulfate |
InChI |
InChI=1S/3K.Na.2H2O4S/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q4*+1;;/p-4 |
InChI-Schlüssel |
PGOOCLFVCAAIOJ-UHFFFAOYSA-J |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[K+].[K+].[K+] |
Kanonische SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[K+].[K+].[K+] |
Andere CAS-Nummern |
16349-83-0 |
Synonyme |
tripotassium sodium disulphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




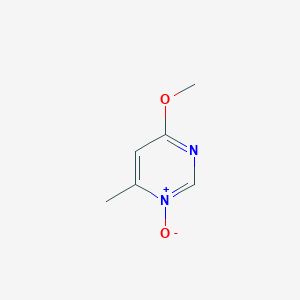
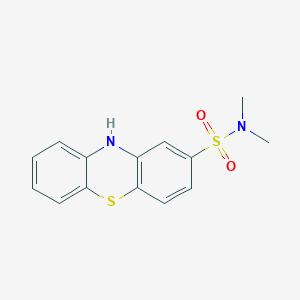
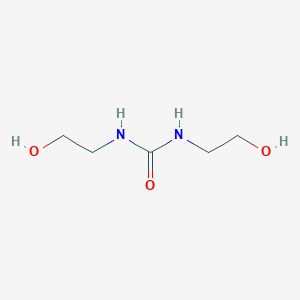
![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)
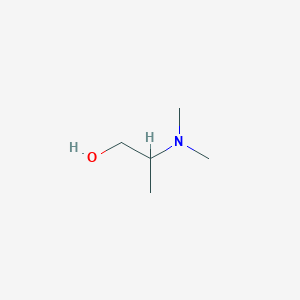
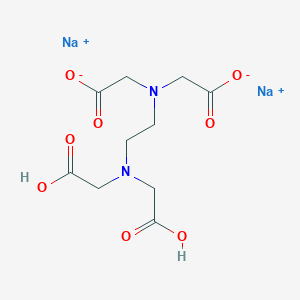

![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)
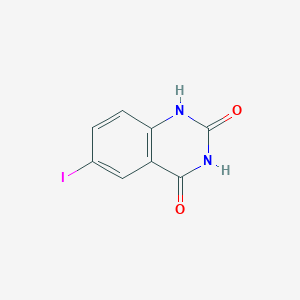
![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)
